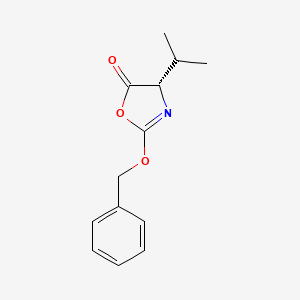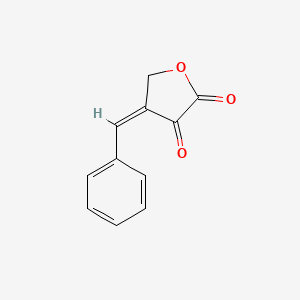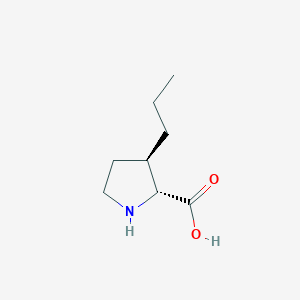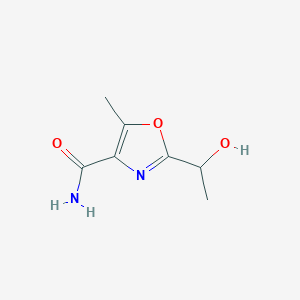
2-(1-Hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide: is a heterocyclic compound featuring an oxazole ring substituted with a hydroxyethyl group at the 2-position, a methyl group at the 5-position, and a carboxamide group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-hydroxy ketone and an amide. For instance, starting with 2-hydroxyacetophenone and acetamide, the reaction can be catalyzed by an acid such as sulfuric acid under reflux conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a Grignard reaction. For example, reacting the oxazole intermediate with ethylene oxide in the presence of a Grignard reagent like ethylmagnesium bromide.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the cyclization and Grignard reactions to enhance efficiency and yield. Additionally, purification steps such as crystallization and chromatography would be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, for example, halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Bromine in carbon tetrachloride with iron(III) bromide as a catalyst.
Major Products
Oxidation: 2-(1-Oxoethyl)-5-methyloxazole-4-carboxamide.
Reduction: 2-(1-Hydroxyethyl)-5-methyloxazole-4-amine.
Substitution: 2-(1-Hydroxyethyl)-5-bromooxazole-4-carboxamide.
科学的研究の応用
2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential as an antimicrobial agent, given the presence of the oxazole ring which is known to exhibit biological activity.
Industry: Utilized in the development of new materials, particularly in the field of polymers and coatings.
作用機序
The mechanism of action of 2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The hydroxyethyl and carboxamide groups play crucial roles in forming hydrogen bonds with the enzyme’s active site residues, stabilizing the inhibitor-enzyme complex.
類似化合物との比較
Similar Compounds
2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
2-(1-Hydroxyethyl)-5-methyloxazole-4-amine: Similar structure but with an amine group instead of a carboxamide group.
2-(1-Hydroxyethyl)-5-methyloxazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxamide group.
Uniqueness
2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties. The carboxamide group enhances the compound’s ability to form hydrogen bonds, increasing its potential as an enzyme inhibitor and its solubility in polar solvents.
特性
CAS番号 |
61183-22-0 |
|---|---|
分子式 |
C7H10N2O3 |
分子量 |
170.17 g/mol |
IUPAC名 |
2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C7H10N2O3/c1-3(10)7-9-5(6(8)11)4(2)12-7/h3,10H,1-2H3,(H2,8,11) |
InChIキー |
BVGNXPXVNWBSDA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C(C)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12876224.png)
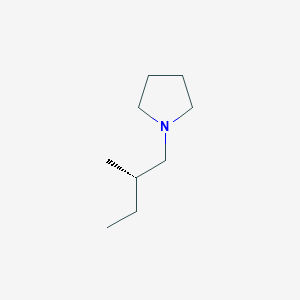
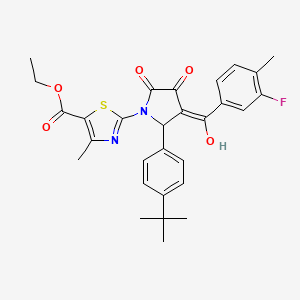
![[1,1'-Biphenyl]-3-yldicyclohexylphosphine](/img/structure/B12876239.png)

![2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12876252.png)
